1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride
Brand Name: Vulcanchem
CAS No.: 865758-36-7
VCID: VC3848831
InChI: InChI=1S/C31H22ClF17O2/c1-50-21-11-7-19(8-12-21)24(32,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)31(47,48)49/h3-14H,15-16H2,1-2H3
SMILES: COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl
Molecular Formula: C31H22ClF17O2
Molecular Weight: 784.9 g/mol

1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride

CAS No.: 865758-36-7

Cat. No.: VC3848831

Molecular Formula: C31H22ClF17O2

Molecular Weight: 784.9 g/mol

* For research use only. Not for human or veterinary use.

1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride - 865758-36-7

Specification

CAS No. 865758-36-7
Molecular Formula C31H22ClF17O2
Molecular Weight 784.9 g/mol
IUPAC Name 1-[chloro-bis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Standard InChI InChI=1S/C31H22ClF17O2/c1-50-21-11-7-19(8-12-21)24(32,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)31(47,48)49/h3-14H,15-16H2,1-2H3
Standard InChI Key BYTTZNJBGFBIDO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of the compound is C₃₁H₂₂ClF₁₇O₂, with a molecular weight of 784.9 g/mol . Its IUPAC name, 1-[chloro-bis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene, reflects its triarylmethane backbone modified with a perfluorodecyl chain . Key structural attributes include:

  • Two 4-methoxyphenyl groups: These electron-rich aromatic rings influence solubility and electronic properties.

  • Perfluorodecyl chain: A 17-fluorine segment contributing to chemical inertness and hydrophobicity.

  • Chloride substituent: Enhances reactivity for further functionalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight784.9 g/mol
Density1.427 ± 0.06 g/cm³
Melting Point131–137°C
Boiling Point539.8 ± 50.0°C (predicted)
CAS Registry Number865758-36-7

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, typically beginning with Friedel-Crafts alkylation to attach the perfluorodecyl chain to a benzene ring. Subsequent coupling reactions introduce the methoxyphenyl groups, followed by chlorination to yield the final product . Key steps include:

  • Friedel-Crafts Alkylation: Aromatic electrophilic substitution using a perfluorodecyl halide to form the fluorinated benzene intermediate.

  • Suzuki-Miyaura Coupling: Introduction of methoxyphenyl groups via palladium-catalyzed cross-coupling .

  • Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace a hydroxyl group with chlorine .

Reaction conditions (e.g., temperature, catalysts) critically impact yield and purity. For instance, palladium catalysts with phosphine ligands optimize coupling efficiency .

Physicochemical and Spectroscopic Properties

The compound exhibits exceptional thermal stability (decomposition >300°C) and hydrophobicity due to its perfluorinated chain . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm its structure:

  • ¹H NMR (CDCl₃): Signals at δ 3.87 ppm (methoxy groups) and δ 6.70–8.02 ppm (aromatic protons).

  • ¹³C NMR: Peaks at δ 172.7 ppm (carbonyl carbon) and δ 44.8–148.1 ppm (aromatic and fluorinated carbons) .

  • FTIR: Strong C-F stretches near 1200 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

Applications in Materials Science

The compound’s fluorophilic nature makes it suitable for:

  • Surface Coatings: As a hydrophobic agent in water-repellent materials .

  • Lithography: Photoresist formulations requiring chemical and thermal resistance .

  • Fluorous Tagging: Facilitating purification in organic synthesis via fluorous solid-phase extraction .

Table 2: Potential Applications and Mechanisms

ApplicationMechanismReference
Hydrophobic CoatingsPerfluorodecyl chain repels water
Drug Delivery SystemsEnhances lipid membrane interaction
CatalysisStabilizes metal nanoparticles

Future Research Directions

  • Toxicity Studies: Evaluate ecotoxicological impacts of perfluorinated degradation products.

  • Advanced Materials: Explore use in perovskite solar cells or ion-exchange membranes .

  • Catalytic Applications: Investigate role in cross-coupling reactions .

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